6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester
Description
6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Properties
IUPAC Name |
methyl 6-carbonochloridoylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXIOPUJSQHZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664852 | |
| Record name | Methyl 6-(chlorocarbonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94111-79-2 | |
| Record name | Methyl 6-(chlorocarbonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester can be synthesized through the reaction of pyridinecarboxylic acid with chlorocarbonyl compounds. The reaction typically involves the use of solvents such as methanol or chloroform. The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyridinecarboxylic acid: A closely related compound with similar chemical properties.
2-Chloropyridine-6-carboxylate: Another derivative of pyridine with comparable reactivity.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications .
Biological Activity
6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester (CAS No. 94111-79-2) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a chlorocarbonyl group and a methyl ester, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agriculture.
The chemical structure of this compound is represented as follows:
This compound exhibits several functional groups that contribute to its reactivity and biological interactions, including:
- Chlorocarbonyl : Enhances electrophilicity, potentially facilitating nucleophilic attack by biological molecules.
- Pyridine ring : Known for its role in various biochemical processes, influencing the compound's solubility and interaction with proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of pyridinecarboxylic acids possess significant antimicrobial properties. The presence of the chlorocarbonyl group may enhance this activity by increasing the compound's ability to penetrate microbial membranes or interact with essential enzymes.
Anticancer Properties
Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines. The mechanism is likely related to its ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may act on topoisomerases or kinases, which are critical in DNA replication and cell cycle regulation.
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature : The carbonyl group can react with nucleophiles, such as amino acids in proteins, altering their function.
- Hydrogen Bonding : The pyridine nitrogen can participate in hydrogen bonding with target biomolecules, enhancing binding affinity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated a moderate inhibitory effect against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cell lines (MCF-7) at micromolar concentrations. The observed cytotoxicity was linked to the induction of apoptosis, as evidenced by increased caspase activity .
Study 3: Enzyme Interaction
Research focusing on enzyme inhibition revealed that this compound effectively inhibited topoisomerase II activity. This inhibition was dose-dependent and suggested potential applications in cancer therapy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorocarbonyl, methyl ester | Antimicrobial, anticancer |
| 4-Chloropyridine-2-carboxylic acid | Chlorine substitution | Moderate antimicrobial |
| 2-Pyridinecarboxylic acid | No halogen substitution | Lower antibacterial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
